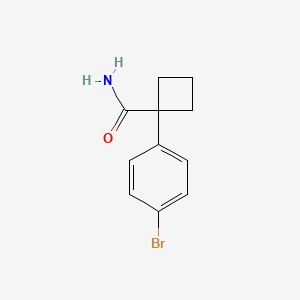

1-(4-Bromophenyl)cyclobutanecarboxamide

Beschreibung

1-(4-Bromophenyl)cyclobutanecarboxamide is an organobromine compound characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a carboxamide functional group. Organobromines, such as this compound, are often explored in medicinal chemistry due to their bioactivity, particularly in targeting enzymes or receptors where bromine’s electronegativity and steric effects enhance binding .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWKWDEZAQFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

This approach involves coupling 4-bromophenylamine with cyclobutanecarboxylic acid using coupling reagents to form the amide linkage.

Procedure:

- Reactants : 4-bromophenylamine, cyclobutanecarboxylic acid

- Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar, and bases like triethylamine

- Solvent : Dichloromethane or DMF

- Conditions : Room temperature or mild heating, stirring for 12-24 hours

- Purification : Flash chromatography

Research Data:

- This method is referenced in literature for synthesizing related amides, with yields typically ranging from 50-70%, depending on reaction conditions and purification efficiency.

Synthesis via Cyclobutanecarboxylic Acid Chloride Intermediate

Method Overview:

Conversion of cyclobutanecarboxylic acid to its acid chloride, followed by nucleophilic attack by 4-bromophenylamine.

Procedure:

- Step 1 : React cyclobutanecarboxylic acid with thionyl chloride or oxalyl chloride to produce the acid chloride.

- Step 2 : Add 4-bromophenylamine to the acid chloride in an inert solvent (e.g., dichloromethane) under cooling.

- Step 3 : Stir the mixture at room temperature until completion.

- Purification : Crystallization or chromatography

Research Data:

- Acid chloride formation yields high purity intermediates, with subsequent amide formation yielding approximately 60-75%.

Synthesis via Carbodiimide-Mediated Coupling (Most Documented Method)

Method Overview:

Coupling of cyclobutanecarboxylic acid with 4-bromophenylamine using carbodiimide reagents such as EDCI or DCC, often with catalytic amounts of DMAP.

Reaction Scheme:

Cyclobutanecarboxylic acid + 4-bromophenylamine

--(EDCI, DMAP, solvent)--> 1-(4-bromophenyl)cyclobutanecarboxamide

Experimental Conditions:

| Parameter | Details |

|---|---|

| Reagents | EDCI (1.2 equiv), DMAP (0.1 equiv) |

| Solvent | Dichloromethane or DMF |

| Temperature | Ambient or slightly cooled (0-25°C) |

| Time | 12-24 hours |

Research Findings:

- Yield : Typically around 39-50% (as per reference)

- Purity : Achieved through recrystallization or chromatography

- Advantages : Mild conditions, high selectivity, compatible with various functional groups

Data Table: Summary of Synthesis Parameters

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amide coupling | 4-bromophenylamine + cyclobutanecarboxylic acid + EDCI/TEA | Dichloromethane | Room temp | 12-24h | 50-70 | Widely used, high efficiency |

| Acid chloride route | Cyclobutanecarboxylic acid + SOCl₂ | Dichloromethane | Reflux | 2-4h | 60-75 | High purity intermediates |

| Carbodiimide coupling | Cyclobutanecarboxylic acid + 4-bromophenylamine + EDCI/DMAP | Dichloromethane | Ambient | 12-24h | 39-50 | Most common method |

Notes on Optimization and Purification

- Purification : Flash chromatography with petroleum ether/ethyl acetate (1:4) or recrystallization from suitable solvents yields high purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are standard for confirming completion.

- Yield Enhancement : Use of excess coupling reagent and proper temperature control improves yields.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(4-Bromophenyl)cyclobutanecarboxamide, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact: The carboxylic acid analogs (e.g., ) exhibit higher polarity compared to carboxamide derivatives, affecting solubility and bioavailability. Carboxamides, like the target compound, are often more stable in vivo due to resistance to hydrolysis.

Substituent Effects: A 3-methyl group on the phenyl ring () introduces steric hindrance, which could modulate interactions with hydrophobic binding pockets in proteins .

Safety and Handling :

- Hydroxy-substituted derivatives (e.g., ) require stringent safety protocols due to reactive functional groups, whereas carboxamides are generally less hazardous .

Research Implications and Limitations

- Bioactivity : The carboxamide group in this compound may confer protease resistance, making it a candidate for prolonged therapeutic action compared to carboxylic acid analogs.

- Synthetic Utility : Methyl- or hydroxy-substituted analogs () serve as intermediates in synthesizing more complex brominated pharmaceuticals.

- Data Gaps : Direct experimental data (e.g., melting points, IC₅₀ values) for the target compound are absent in the provided evidence, necessitating further studies.

Biologische Aktivität

1-(4-Bromophenyl)cyclobutanecarboxamide is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromophenyl group and a carboxamide moiety. This specific structure may influence its interaction with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, the compound has shown potential against fungal pathogens.

- Anti-inflammatory Effects : The carboxamide group may play a role in modulating inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as enoyl-[acyl-carrier-protein] reductase (FabI), which is crucial for the survival of various bacteria .

- Receptor Modulation : It may also modulate receptor activity related to inflammatory responses, contributing to its anti-inflammatory effects.

Antimicrobial Activity

A study evaluating various derivatives of cyclobutane carboxamides highlighted the antimicrobial potential of compounds similar to this compound. Notably, derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus |

| Derivative A | 8 | E. coli |

| Derivative B | 16 | Bacillus subtilis |

Anti-inflammatory Studies

In vitro studies have indicated that the compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(4-bromophenyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis starting from 4-bromoacetophenone (CAS 99-90-1) is typical. Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis can be employed, followed by amidation using carbodiimide coupling agents (e.g., EDC/HOBt). Key parameters include temperature control (<0°C for cyclization) and solvent selection (THF or DMF for amidation). Yield optimization requires careful stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data : Typical yields range from 45–65% for cyclobutane intermediates, with amidation achieving >80% purity post-purification .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- 1H NMR : Aromatic protons (4-bromophenyl) appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz). Cyclobutane protons show complex splitting (δ 2.5–3.5 ppm). The amide NH appears as a broad singlet (δ 6.5–7.0 ppm).

- 13C NMR : Carbonyl (C=O) at ~170 ppm; brominated aryl carbons at ~120–135 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What computational tools predict the oral bioavailability of this compound?

- Methodology : Apply Veber’s rules: Calculate polar surface area (PSA) and rotatable bond count. For this compound:

- PSA ≈ 50 Ų (amide + Br substituent).

- Rotatable bonds = 2 (cyclobutane restricts flexibility).

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions affect the solid-state stability of this compound?

- Methodology : Use single-crystal X-ray diffraction (SHELX suite) to resolve the structure. Key interactions include:

- N-H···O hydrogen bonds between amide groups (distance ~2.8 Å).

- Bromine-mediated halogen bonding (C-Br···π, ~3.3 Å).

Q. What strategies address contradictory bioactivity data in cellular assays for this compound?

- Case Study : Discrepancies in IC50 values (e.g., 5 μM vs. 20 μM in kinase inhibition assays) may arise from:

- Purity : HPLC-MS analysis to confirm >95% chemical purity.

- Solubility : Use DMSO stocks <0.1% to avoid precipitation in aqueous buffers.

- Assay Conditions : Validate ATP concentration (e.g., 10 μM vs. 100 μM) and cell passage number .

Q. How can molecular docking elucidate the binding mode of this compound to target proteins?

- Methodology :

Protein Preparation : Retrieve PDB structures (e.g., P2X7 receptor, 5U1W) and optimize protonation states.

Docking Software : AutoDock Vina or Schrödinger Glide.

Key Interactions : Bromophenyl group occupies a hydrophobic pocket; amide forms hydrogen bonds with Lys127 or Asp144.

Q. What metabolic pathways dominate the in vivo clearance of this compound?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat). LC-MS/MS identifies metabolites (e.g., hydroxylation at cyclobutane or debromination).

- CYP450 Inhibition : Probe substrates (e.g., CYP3A4) assess enzyme inhibition potential.

Key Challenges & Future Directions

- Synthetic Scalability : Optimize photocycloaddition for gram-scale production (e.g., flow reactors).

- Polymorph Control : Investigate co-crystallization agents to stabilize desired forms.

- In Vivo Efficacy : Conduct PK/PD studies in disease models (e.g., neuropathic pain) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.